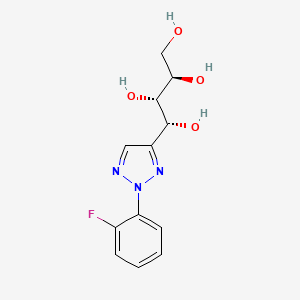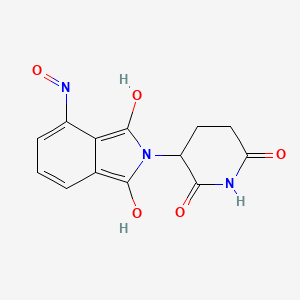![molecular formula C15H12O2 B13417389 4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 550376-04-0](/img/structure/B13417389.png)
4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of a biphenyl core with a prop-2-yn-1-yloxy substituent at the 4’ position and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and propargyl alcohol.
Formation of Propargyl Ether: The propargyl alcohol is reacted with a base such as sodium hydride (NaH) to form the propargyl anion, which is then reacted with 4-bromo-1,1’-biphenyl to form the propargyl ether intermediate.
Industrial Production Methods
Industrial production methods for 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The propargyl ether group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical biology experiments.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a benzoyl group instead of a hydroxyl group.
4-Prop-2-ynoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
1-(Prop-2-yn-1-yloxy)naphthalene: Features a naphthalene core instead of a biphenyl core
Uniqueness
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of a biphenyl core, a propargyl ether group, and a hydroxyl group.
Properties
CAS No. |
550376-04-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)phenol |
InChI |
InChI=1S/C15H12O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h1,3-10,16H,11H2 |
InChI Key |
SUARPMCZQPQKJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


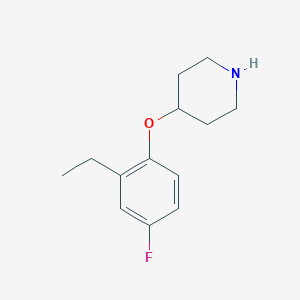
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
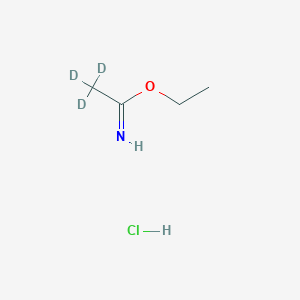
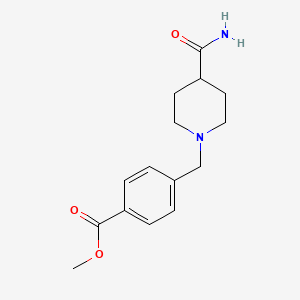
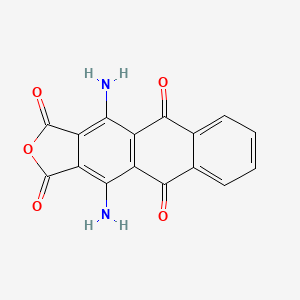
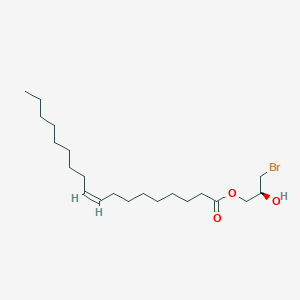
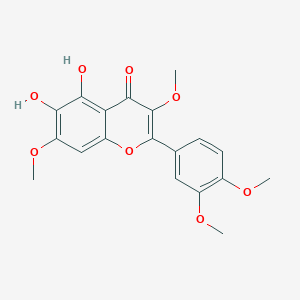
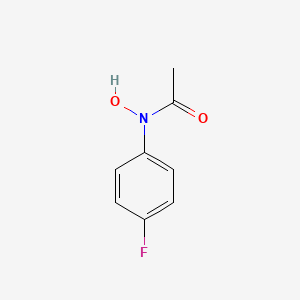
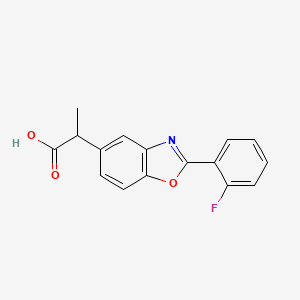
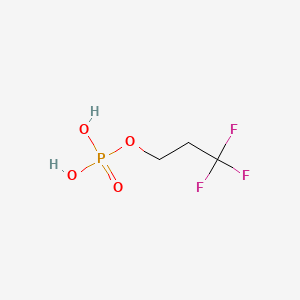
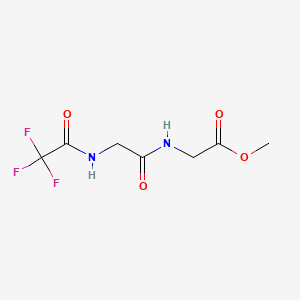
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
